molecular formula C10H8O2 B1601482 1H-Indene-4-carboxylic acid CAS No. 77635-16-6

1H-Indene-4-carboxylic acid

Cat. No.: B1601482
CAS No.: 77635-16-6
M. Wt: 160.17 g/mol
InChI Key: CBEZVXFKCOJOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Indene (B144670) Chemistry Research

Indene and its derivatives have long captured the attention of chemists due to their presence in natural products and their wide-ranging applications in medicinal chemistry and materials science. researchgate.netbohrium.com The indane scaffold, a saturated version of indene, is a core component of several pharmaceuticals. researchgate.net Research into indene chemistry is extensive, covering areas from its pyrolytic behavior and role in the formation of polycyclic aromatic hydrocarbons (PAHs) to its use in creating ligands for metallocene catalysts used in polymerization. rsc.orgresearchgate.netresearchgate.net

1H-Indene-4-carboxylic acid is a specific isomer within the broader class of indene carboxylic acids. Its chemical reactivity is influenced by the interplay between the aromatic ring, the double bond in the five-membered ring, and the carboxylic acid group. This combination of features allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis. cymitquimica.comsmolecule.com

Historical Trajectories in Indene Carboxylic Acid Synthesis and Derivatization

The study of indane chemistry dates back to the late 19th and early 20th centuries with the identification of indane in coal tar. The synthesis of indene derivatives has since evolved significantly, with numerous methods developed to construct the indene ring system. bohrium.com These methods often involve cyclization reactions, such as Friedel-Crafts type, Michael-type, and Heck-type cyclizations. researchgate.net

The synthesis of indene carboxylic acids, in particular, has been a focus of research. Early methods for creating 1-indanones, which can be precursors to indene carboxylic acids, involved the cyclization of hydrocinnamic acid. beilstein-journals.org More contemporary approaches utilize a variety of starting materials and catalysts to achieve highly substituted indene derivatives. bohrium.comorganic-chemistry.org For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium(I) catalyst has been shown to produce indene derivatives in high yields. organic-chemistry.org The derivatization of the carboxylic acid group allows for the creation of esters, amides, and other functional groups, further expanding the chemical space accessible from this scaffold.

Current Research Landscape and Emerging Areas for this compound

Current research continues to explore the synthetic utility and potential applications of indene derivatives, including this compound. Substituted indene derivatives are recognized for their biological activities and are used in the development of functional materials. bohrium.com The indene framework is present in various biologically active compounds, including those with antiproliferative properties. researchgate.net

A significant area of investigation is the use of indene derivatives as intermediates in the synthesis of complex molecules for pharmaceutical research. smolecule.com For example, derivatives of indane-carboxamide have been explored as CGRP receptor antagonists. researchgate.net Furthermore, the unique electronic and structural properties of indene derivatives make them candidates for applications in materials science.

The atmospheric oxidation of indene has also been a subject of study, with research indicating that it can contribute to the formation of secondary organic aerosols. nih.gov This highlights the environmental relevance of understanding the chemistry of indene and its derivatives.

Broader Significance as a Molecular Scaffold in Organic Chemistry

The concept of a "privileged scaffold" is used in medicinal chemistry to describe molecular frameworks that are able to bind to multiple biological targets. The indane and indene skeletons are considered as such, serving as the basis for a variety of bioactive molecules. researchgate.netnih.gov this compound, as a functionalized indene, embodies this principle.

Its structure allows for the introduction of various substituents at different positions, enabling the systematic exploration of structure-activity relationships. The carboxylic acid group, in particular, provides a handle for further chemical modifications, such as the formation of esters and amides, which can be used to modulate the properties of the final molecule. This versatility makes this compound and its derivatives valuable tools for chemists in the design and synthesis of new compounds with desired properties for a range of applications, from pharmaceuticals to advanced materials. bohrium.com

Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,3-Dihydro-1H-indene-4-carboxylic acid4044-54-6C10H10O2162.1852
2,3-Dihydro-3-oxo-1H-indene-4-carboxylic acid71005-12-4C10H8O3176.17
1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide138764-18-8C10H9NOS191.25
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylateNot specifiedC11H12FNO2~209.22
1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-941-60-6C13H18174.2820
(S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acidNot specifiedC10H11NO2177.20
This compound, 2,3-dihydro-, methyl ester86031-42-7C11H12O2176.21200
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid1550786-31-6C10H9ClO2Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEZVXFKCOJOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506532
Record name 1H-Indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77635-16-6
Record name 1H-Indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1h Indene 4 Carboxylic Acid and Its Derivatives

Classical Approaches to Indene (B144670) Carboxylic Acid Synthesis

Classical methods for constructing the indene core often rely on well-established reactions that form the carbocyclic ring system through sequential bond formation. These approaches, while sometimes lengthy, are robust and foundational to the field.

Multi-step linear syntheses are a cornerstone of organic chemistry, allowing for the methodical construction of complex molecules from simple precursors. The synthesis of indene carboxylic acids often begins with functionalized aromatic compounds, proceeding through key intermediates like indanones.

A common strategy involves the intramolecular Friedel-Crafts acylation of a carboxylic acid or its derivative. rsc.orgnih.gov For example, a substituted hydrocinnamic acid can be cyclized to form an indanone, which serves as a versatile precursor. nih.gov The synthesis of 1-indanone (B140024) from hydrocinnamic acid using sulfuric acid, first described in 1939, exemplifies this approach. nih.gov This indanone can then be further modified to introduce unsaturation or other functional groups. Another pathway involves the hydrolysis of nitriles. libretexts.org This two-step method starts with an organic halogen compound, which is converted to a nitrile via a nucleophilic substitution with a cyanide anion, followed by acid- or base-catalyzed hydrolysis to yield the carboxylic acid. libretexts.org

Condensation and annulation reactions are powerful tools for ring formation, often creating multiple carbon-carbon bonds in a single sequence. The Robinson annulation, a classic example, combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring, but its principles can be adapted for the synthesis of fused ring systems, including those containing the indene moiety. libretexts.org The process typically involves an enolate attacking an α,β-unsaturated ketone (Michael addition) to create a dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation to close the ring. libretexts.org

Intramolecular Friedel-Crafts reactions are also a primary method for annulation to form the indene skeleton. nih.gov The acylation of aromatics with Meldrum's acid derivatives, catalyzed by metal triflates, is one such method for producing 1-indanones. nih.gov Similarly, the Perkin reaction, involving the condensation of phthalic anhydrides, can be used to generate indene-1,3(2H)-dione derivatives, which are precursors to more complex indenes. mdpi.com

Table 1: Examples of Classical Condensation and Annulation Reactions for Indene Precursors

Reaction Type Key Reagents Intermediate/Product Reference(s)
Intramolecular Friedel-Crafts Hydrocinnamic acid, H₂SO₄ 1-Indanone nih.gov
Intramolecular Friedel-Crafts Diacid dichloride, AlCl₃ 1-Indanone derivative nih.gov
Perkin Reaction 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile, tert-butyl acetoacetate 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid mdpi.com
Knoevenagel Condensation Indane-1,3-dione, Malononitrile 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile nih.gov

This strategy involves introducing the carboxylic acid group onto a pre-existing indene or indane ring. A key approach is the ortho-C–H bond functionalization, where a directing group on the aromatic ring guides a metal catalyst to activate a specific C–H bond for subsequent carboxylation. sioc-journal.cn The carboxyl group itself can act as a traceless directing group, facilitating C-H activation at the ortho position before being removed or participating in the reaction. sioc-journal.cnrsc.org

Another method is the oxidation of an alkyl substituent at the desired position. For instance, in the Hooker oxidation of lapachol, the alkyl side chain is shortened by one carbon, proceeding through an indane carboxylic acid derivative as a key intermediate. researchgate.net This demonstrates how a complex natural product can be modified to yield a functionalized indene core. researchgate.net

Condensation and Annulation Reactions in Indene Ring Formation

Modern Catalytic Methods for the Synthesis of 1H-Indene-4-carboxylic acid

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches. Transition metal catalysis and organocatalysis are at the forefront of these advancements.

Transition metal catalysts, particularly those based on palladium (Pd), rhodium (Rh), and cobalt (Co), have revolutionized the synthesis of indene derivatives. thieme-connect.comnih.govacs.org These methods often rely on C-H activation, where the catalyst selectively functionalizes a C-H bond, enabling the construction of the indene ring system in a highly atom- and step-economical manner. rsc.org

Palladium-catalyzed reactions are widely used. One approach involves the intramolecular allylic arylation of Baylis–Hillman acetates via C–H bond activation to produce indenes. thieme-connect.comthieme-connect.com Another powerful palladium-catalyzed method is the domino Heck/intermolecular cross-coupling reaction, which constructs 3-alkyl substituted indene derivatives under mild conditions. sioc-journal.cn

Rhodium catalysts are also highly effective. Rh(III)-catalyzed C-H activation of aromatic ketones, followed by cascade cyclization with unsaturated carbonyl compounds, yields indene derivatives in moderate to good yields. nih.gov Rhodium complexes can also catalyze decarbonylative cycloadditions and multicomponent annulation reactions to build the indene framework. rsc.orgrsc.org

Cobalt catalysis has emerged as a valuable tool as well. A Cp*Co(III)-catalyzed C-H activation of aromatic ketones with α,β-unsaturated ketones provides a direct route to indenes. acs.org Furthermore, cobalt-catalyzed metalloradical activation of o-cinnamyl N-tosyl hydrazones represents a unique strategy for synthesizing functionalized 1H-indenes. acs.org

Table 2: Selected Transition Metal-Catalyzed Syntheses of Indene Derivatives

Catalyst System Reaction Type Starting Materials Product Type Reference(s)
Pd(OAc)₂ / PPh₃ Intramolecular Allylic Arylation via C-H Activation Baylis–Hillman acetates Indene derivatives thieme-connect.comthieme-connect.com
Rh(III) complex C-H Activation / Cascade Cyclization Aromatic ketone, α,β-unsaturated ketone Indene derivatives nih.gov
[Rh(COD)Cl]₂ / rac-BINAP Decarbonylative Cycloaddition 1H-indene-1,2,3-triones, Alkynes Fused indenones rsc.org
Cp*Co(CO)I₂ C-H Activation / Aldol Condensation Aromatic ketone, α,β-unsaturated ketone Indene derivatives acs.org
Ni(COD)₂ Intramolecular [4+2] Cycloaddition Dienynes Fused indenes williams.edu

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, offers a complementary approach to metal catalysis, often providing excellent stereocontrol. The synthesis of chiral indene frameworks can be achieved through asymmetric organocatalytic reactions.

A prominent example is the proline-catalyzed intramolecular aldol condensation. mdpi.com This reaction can convert a triketone precursor into a bicyclic ketol, which upon dehydration yields the Wieland-Miescher ketone and its analogues, demonstrating the power of organocatalysis in constructing fused ring systems with high enantioselectivity. mdpi.com The mechanism involves the formation of an enamine from the catalyst and the substrate, which then undergoes a stereocontrolled intramolecular cyclization. mdpi.com

More recently, direct organocatalytic reductive alkylation has been developed. For instance, the chemoselective reaction of chiral 2-aroylcyclopropanecarbaldehydes, catalyzed by benzylamine (B48309) or pyrrolidine, demonstrates a modern approach to functionalized cyclic structures. acs.org These cascade reactions highlight the ability of organocatalysts to facilitate complex transformations in a single pot. acs.orgorcid.org

Biocatalytic Routes and Enzymatic Synthesis

The use of biocatalysts, such as isolated enzymes or whole-cell systems, offers significant advantages in chemical synthesis, including high stereo-, regio-, and chemoselectivity under mild, environmentally benign conditions. acs.org In the context of indene derivatives, enzymatic processes have been developed for the stereoselective synthesis of chiral intermediates.

A notable example is the enzymatic resolution of a mixture of enantiomeric esters of methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate. google.com This process utilizes enzymes like α-chymotrypsin to selectively hydrolyze one ester enantiomer, allowing for the separation and enrichment of the other, demonstrating the power of biocatalysis in producing enantiomerically pure compounds. google.com

The broader applicability of enzymes is seen in the use of hydrolases, lipases, and reductases for various transformations. acs.orgbohrium.com Lipase, for instance, has been employed in the synthesis of fluorene (B118485) derivatives from indene dienes. bohrium.com Furthermore, Carboxylic Acid Reductases (CARs) are a class of enzymes that can reduce a wide array of carboxylic acids to their corresponding aldehydes. nih.gov These aldehydes are versatile precursors for many industrial chemicals. nih.gov The broad substrate specificity of CARs makes them promising tools for sustainable synthesis. nih.gov This capability can be integrated into one-pot biocatalytic cascades, where a carboxylic acid is first converted to an aldehyde by a CAR, and then subsequently transformed by other enzymes to yield complex molecules like L-phenylalanine derivatives. biorxiv.org

Table 1: Examples of Biocatalytic Transformations for Indene-Related Scaffolds

Enzyme ClassSpecific EnzymeSubstrate ExampleProduct TypeReference
Hydrolaseα-ChymotrypsinRacemic methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylateEnantiomerically enriched carboxylic acid ester google.com
LipaseNot specifiedIndene dienesFluorene derivatives bohrium.com
ReductaseCarboxylic Acid Reductase (CAR)Various carboxylic acidsAldehydes nih.govbiorxiv.org
AldolaseNahEPyruvate and various aldehydestrans-4-phenyl-2-oxo-3-butenoic acids researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of indene derivatives to enhance sustainability by reducing waste, minimizing energy consumption, and utilizing safer materials.

Solvent-Free and Aqueous Reaction Media

A primary focus of green chemistry is the replacement of volatile organic solvents with more environmentally friendly alternatives like water, or eliminating them entirely. An efficient method for preparing substituted indene derivatives has been developed using water as the sole solvent in a Palladium-catalyzed consecutive double Heck reaction. rsc.org This "on-water" catalysis not only provides significant rate acceleration compared to organic solvents but also operates under air, tolerates a wide range of functional groups, and is scalable, demonstrating a robust and environmentally benign approach. rsc.org

Solvent-free synthesis represents another significant advancement. A mechanochemical, solvent-free method for synthesizing indenones from aromatic carboxylic acids and alkynes has been achieved through a triflic anhydride-induced cyclization. nih.govacs.org This protocol proceeds at room temperature with high efficiency, offering a sustainable route that avoids the use of bulk solvents. nih.govacs.org

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. Several synthetic routes to indene derivatives have been developed with high atom economy. For example, a transition-metal-free ring expansion of indene-1,3-dione with alkynyl ketones provides access to functionalized benzoannulated compounds with high atom economy and good functional group tolerance. nih.gov Similarly, a visible light-assisted synergistic nickel- and iridium-photocatalysis method has been reported for the atom-economic construction of spiro[furan-3,1′-indene] skeletons. rsc.org Base-promoted regioselective synthesis of bridged seven-membered-ring compounds from ynones and indene-1,3-dione has also been achieved with 100% atom economy. acs.org These methods minimize waste at the source by designing transformations where most atoms from the reactants are found in the desired product.

Sustainable Precursor Utilization

The use of renewable or readily abundant feedstocks is crucial for long-term sustainability. A key example is the utilization of carbon dioxide (CO₂), a greenhouse gas, as a C1 feedstock. beilstein-journals.org Electrocarboxylation has emerged as an efficient method to activate the thermodynamically stable CO₂ molecule under mild conditions, allowing for its incorporation into various organic chemicals to produce valuable carboxylic acids. beilstein-journals.org This approach replaces hazardous reducing agents with clean electrons and offers a pathway to synthesize important chemical building blocks from a sustainable source. beilstein-journals.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of indene derivatives is critical, as biological activity is often dependent on the three-dimensional arrangement of atoms. Chiral indene skeletons are found in numerous biologically active molecules, making their stereoselective synthesis a significant area of research. oaepublish.com

Asymmetric Catalysis in Indene Functionalization

Asymmetric catalysis is a powerful tool for constructing chiral molecules with high enantioselectivity. Various catalytic systems have been developed for the functionalization of the indene scaffold.

Palladium Catalysis: A palladium-catalyzed asymmetric (4 + 2) dipolar cyclization has been developed to produce chiral spiro-indenes bearing all-carbon quaternary stereocenters. oaepublish.comoaes.cc This method uses a photo-Wolff rearrangement to generate an indene-involved ketene (B1206846), which then reacts with a π-allyl-Pd 1,4-dipole, achieving high yields and excellent enantio- and diastereoselectivities. oaepublish.comoaes.cc

Gold Catalysis: An asymmetric gold(I)-catalyzed cycloisomerization of o-(alkynyl)styrenes provides a route to enantiomerically enriched functionalized 1H-indene derivatives. scispace.com Using a chiral atropisomeric ligand (3,5-xylyl-MeOBIPHEP), this method achieves high yields and enantiomeric excess (ee) values of up to 92%, which can be further improved by recrystallization. scispace.com

Rhodium Catalysis: Rhodium-catalyzed asymmetric hydrogenation has been successfully applied to indene-type tetrasubstituted olefins. acs.org This represents a significant advance, particularly for unfunctionalized tetrasubstituted olefins, providing high enantioselectivity in the creation of key chiral intermediates. acs.org

Organocatalysis: An enantiodivergent synthesis of bioactive indane-1-carboxylic acid derivatives has been achieved using a highly enantioselective organocatalytic Michael addition of allomaltol to 1H-inden-1-ones as the key step. rsc.org This approach demonstrates the utility of small organic molecules as catalysts for creating chiral carboxylic acid derivatives of the indane core. rsc.org

Table 2: Examples of Asymmetric Catalysis in Indene Functionalization

Catalytic SystemLigand/CatalystReaction TypeSubstrateProductYieldEnantioselectivity (ee) / Diastereomeric Ratio (dr)Reference
Palladium(II)Chiral Ligand(4 + 2) Dipolar CyclizationVinylbenzoxazinones and 1-diazonaphthalene-2(1H)-onesChiral spiro-indenesup to 86%up to 97% ee, 19:1 dr oaepublish.com
Gold(I)(S)-3,5-xylyl-MeOBIPHEPCycloisomerization/Alkoxycyclizationo-(alkynyl)styrenesFunctionalized 1H-indenesHighup to 92% ee scispace.com
Rhodium(I)Anthryl-MeO-BIBOPAsymmetric HydrogenationIndene-type tetrasubstituted olefinsChiral indanes-High acs.org
OrganocatalystCinchona-derivedMichael Addition1H-inden-1-ones and allomaltolChiral indane-1-carboxylic acid precursors-High rsc.org

Chiral Auxiliary-Mediated Approaches

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a new chiral center with a high degree of stereoselectivity. wikipedia.orgnumberanalytics.com Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been effectively applied to the synthesis of chiral derivatives of this compound.

A notable application involves the use of a chiral sulfinamide auxiliary to prepare specific enantiomers of indene derivatives. In the synthesis of the multiple sclerosis drug Ozanimod, a chiral sulfinamide group is used as an auxiliary to introduce a chiral center onto an indene derivative. nih.gov This approach highlights the utility of sulfinamides in directing the stereochemical outcome of reactions on the indene core.

A detailed example is found in the preparation of (S)-1-(((S)-tert-butylsulfinyl)amino)-7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid. google.com This process involves the asymmetric reduction of a ketone precursor, where the stereochemistry is controlled by the chiral (S)-tert-butanesulfinamide auxiliary. The auxiliary directs the approach of the reducing agent to one face of the carbonyl group, leading to the preferential formation of the desired stereoisomer.

Table 1: Key Chiral Auxiliaries in Indene Synthesis

Chiral Auxiliary Application Example Type of Asymmetric Reaction
(S)-tert-Butanesulfinamide Synthesis of (S)-1-(((S)-tert-butylsulfinyl)amino)-7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid intermediates google.com Asymmetric reduction of an imine
Chiral Sulfinamide Synthesis of Ozanimod intermediate from an indene derivative nih.gov Insertion of a chiral center

The selection of the chiral auxiliary is critical and is often based on its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability. Oxazolidinones, popularized by Evans, are another class of powerful chiral auxiliaries used for stereoselective aldol reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.orgtcichemicals.com While direct examples for this compound are less common in readily available literature, the principles demonstrated with auxiliaries like oxazolidinones and sulfinamides are broadly applicable to the synthesis of complex, chiral indene structures. wikipedia.orgresearchgate.net

Scalability and Process Optimization in this compound Production

Transitioning a synthetic route from a laboratory scale to industrial production presents significant challenges. Process optimization is crucial to ensure safety, cost-effectiveness, and high yield on a large scale. chemicalbook.in For this compound and its derivatives, scalability efforts focus on optimizing reaction conditions, including catalysts, solvents, temperature, and reactor technology. google.comvulcanchem.com

One key strategy for scaling up production is the implementation of continuous flow reactors. Unlike traditional batch processing, flow chemistry allows for better control over reaction parameters, improved heat transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. vulcanchem.com For instance, the industrial manufacturing of 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde, a precursor that can be oxidized to the corresponding carboxylic acid, has been shown to achieve a 92% yield using a packed-bed flow reactor. vulcanchem.com This demonstrates a significant improvement in efficiency suitable for large-scale production.

The optimization of reaction conditions is another critical factor. In a patented method for preparing ethyl 7-fluoro-1-oxo-2,3-dihydro-1H-indene-4-carboxylate, a precursor to a carboxylic acid derivative, the process was conducted in a 2-liter pressure vessel, indicating a scale-up from typical lab glassware. google.com The procedure details specific catalysts (e.g., PdCl₂dppf), bases (e.g., triethylamine), and solvents (e.g., ethanol), and also suggests alternatives, which is a common practice in process optimization to find the most robust and economical conditions. google.com

Table 2: Comparison of Synthesis Scales and Conditions

Compound/Precursor Scale Reactor Type Key Optimization Parameters Reported Yield
5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde vulcanchem.com Industrial Packed-bed flow reactor Continuous flow, MnO₂ oxidant, 2 bar pressure 92%
Ethyl 7-fluoro-1-oxo-2,3-dihydro-1H-indene-4-carboxylate google.com Kilogram-scale (Implied by vessel size) 2L pressure vessel Catalyst (PdCl₂dppf), Base (Et₃N), Pressure (100 psi CO) 80%

Furthermore, process intensification techniques, such as using vapor permeation to remove byproducts like water during esterification reactions, can significantly increase conversion rates, a strategy applicable to the synthesis of esters of this compound. acs.org By continuously removing water, the reaction equilibrium is shifted towards the product, leading to higher yields without the need for a large excess of one reactant. acs.org These optimization and scalability strategies are vital for the commercial viability of this compound and its valuable derivatives.

Chemical Reactivity and Transformation Studies of 1h Indene 4 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for a variety of chemical modifications, including conversion to esters and amides, reduction to an alcohol, and removal via decarboxylation. These transformations proceed through nucleophilic acyl substitution, a class of reactions where the hydroxyl (-OH) portion of the carboxyl group is replaced by a nucleophile. pressbooks.publibretexts.org For these reactions to occur, the -OH group, which is a poor leaving group, must often be converted into a better one. pressbooks.pub

The conversion of 1H-Indene-4-carboxylic acid into its corresponding esters and amides are fundamental transformations in organic synthesis.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification reaction. This acid-catalyzed nucleophilic acyl substitution involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). pressbooks.pub The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. pressbooks.pub

Amidation: The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group, as direct reaction is generally inefficient. mdpi.com This is typically achieved using coupling agents. A common strategy involves the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). acs.org These reagents convert the carboxylic acid into a more reactive intermediate that readily reacts with an amine to form the stable amide bond. pressbooks.pubacs.org Research on related indene (B144670) amino acid derivatives demonstrates the successful synthesis of amides through this pathway, highlighting its applicability to the indene scaffold. acs.org

Table 1: Common Reagents for Esterification and Amidation

Transformation Reagent(s) Reaction Type Purpose
Esterification Alcohol (e.g., CH₃OH, C₂H₅OH), Strong Acid (e.g., H₂SO₄) Fischer Esterification Converts carboxylic acid to an ester. pressbooks.pub
Amidation Amine (R-NH₂), EDCI, HOBt, DIPEA Amide Coupling Converts carboxylic acid to an amide. acs.org

Reduction: The carboxylic acid moiety of this compound can be reduced to a primary alcohol (4-(hydroxymethyl)-1H-indene). This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose. pressbooks.pubsmolecule.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) effectively replaces the hydroxyl group. pressbooks.pub The initial product is an aldehyde, which is more reactive than the starting acid and is immediately reduced further to the primary alcohol. pressbooks.pub

Oxidation: The carboxylic acid group represents a high oxidation state for a carbon atom. Consequently, further oxidation of the carboxyl group on this compound is generally not a feasible reaction pathway under standard conditions, as it would require cleavage of C-C bonds or disruption of the aromatic system. Conversely, the related compound 2,3-dihydro-1H-indene-4-carbaldehyde can be oxidized to form 2,3-dihydro-1H-indene-4-carboxylic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄). vulcanchem.com

Table 2: Reduction of the Carboxylic Acid Group

Reagent Product Intermediate Note
Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol Aldehyde The aldehyde intermediate is highly reactive and not isolated. pressbooks.pub

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). Simple heating of most aromatic carboxylic acids, including this compound, does not readily induce decarboxylation. libretexts.org The reaction requires specific structural features to proceed. For instance, β-keto carboxylic acids can undergo decarboxylation upon mild heating through a cyclic transition state (enol intermediate). organicchemistrytutor.com Therefore, if the indene structure were modified to include a carbonyl group at the 3-position, decarboxylation would be significantly more facile.

Alternative laboratory methods for decarboxylation exist, such as the Hunsdiecker reaction, which involves converting the carboxylic acid to its silver salt and then treating it with bromine to yield an aryl bromide with the loss of CO₂. libretexts.org Another method is Kolbe electrolysis, where the electrolysis of a carboxylate salt solution generates radicals that decarboxylate and subsequently dimerize. libretexts.org Photochemical decarboxylation via single electron transfer (SET) in the presence of an electron acceptor is another potential, though less common, pathway. researchgate.net

Reduction and Oxidation Reactions

Reactivity at the Indene Core of this compound

The indene core consists of a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring. The reactivity of this system is influenced by the aromatic character of the benzene portion and the potential for reactions on the five-membered ring.

Electrophilic Aromatic Substitution (EAS) involves an electrophile replacing a hydrogen atom on the aromatic ring. The rate and position of this substitution are heavily influenced by the existing substituents on the ring. masterorganicchemistry.com The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack, making the reaction slower compared to benzene. masterorganicchemistry.com

As a deactivating group, the carboxylic acid functional group acts as a meta-director. In this compound, the positions meta to the carboxyl group at C4 are C2 and C6. Given that C2 is part of the fused ring system, substitution is sterically and electronically less favored. Therefore, electrophilic attack is most likely to occur at the C6 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). masterorganicchemistry.com

Table 3: Directing Effects in Electrophilic Aromatic Substitution

Substituent Group Electronic Effect Ring Activity Directing Influence Predicted Major Product Position
-COOH (at C4) Electron-Withdrawing Deactivating meta-directing C6

Nucleophilic substitution directly on the aromatic ring of the indene core is generally unfavorable unless activated by strong electron-withdrawing groups in addition to the carboxylic acid. However, the five-membered ring of the indene system can be susceptible to nucleophilic attack under certain conditions. Furthermore, protocols for the direct nucleophilic substitution of benzylic alcohols on the indene scaffold have been developed, showcasing pathways to form new C-C, C-N, and C-O bonds at positions adjacent to the aromatic ring. acs.org These reactions often proceed under mild conditions and can be catalyzed by various reagents, expanding the synthetic utility of the indene core for creating complex derivatives. acs.org

Hydrogenation and Dehydrogenation of the Indene System

The indene framework, characterized by a fused benzene and cyclopentadiene ring, is amenable to hydrogenation and dehydrogenation reactions, which modify the saturation of the five-membered ring. The catalytic hydrogenation of the C2-C3 double bond in the indene system is a common transformation to produce the corresponding 2,3-dihydro-1H-indene (indane) derivatives. This reaction is typically carried out under hydrogen pressure in the presence of a heterogeneous or homogeneous catalyst. google.comnih.gov

For indene derivatives, catalytic hydrogenation is generally effected in an inert solvent, such as methanol, ethanol, or acetic acid, at temperatures ranging from 20°C to 100°C and hydrogen pressures from 1 to 50 bars. google.com A variety of noble metal catalysts are effective, including palladium, platinum, rhodium, and ruthenium, often supported on carbon (Pd/C, Pt/C). google.com The choice of catalyst and conditions can influence the reaction's efficiency and selectivity. For instance, in the asymmetric hydrogenation of indene-type tetrasubstituted olefins, iridium catalysts with chiral ligands have been used to achieve high enantioselectivity under mild conditions (50 bar H₂ at room temperature). ub.edu Rhodium-catalyzed asymmetric hydrogenation has also been successfully applied to indene-type olefins, including those with polar functional groups. nih.govacs.org The hydrogenation of an indene-derived α,β-unsaturated carboxylic acid has been achieved with high enantioselectivity (96% ee) using a cobalt-based catalyst system. nsf.gov

The reverse reaction, dehydrogenation of an indane to an indene, is a key step in certain synthetic pathways and is relevant in the context of hydrogen storage technologies where indane/indene systems can act as liquid organic hydrogen carriers (LOHCs). researchgate.netconicet.gov.ar This process typically requires higher temperatures and a dehydrogenation catalyst to facilitate the release of hydrogen. researchgate.net

Table 1: Catalyst Systems and Conditions for Hydrogenation of Indene Derivatives

Catalyst SystemSubstrate TypeConditionsSolventProduct TypeReference
Palladium or Platinum on CarbonGeneral Indene Derivatives1–3 atm H₂, 50–100 °CPolar solventsIndane Derivatives
Nickel, Palladium, Rhodium, Ruthenium, or PlatinumGeneral Indene Derivatives1–50 bar H₂, 20–80 °CAlcohols, Acetic AcidIndane Derivatives google.com
Ir/MaxPHOX-type ligandsTetrasubstituted Indenes50 bar H₂, Room Temp.DichloromethaneChiral Indanes ub.edu
Rh-catalystIndene-type Tetrasubstituted OlefinsNot specifiedNot specifiedChiral Indanes nih.gov
Co-catalyst / Chiral LigandIndene-derived α,β-Unsaturated Carboxylic Acid250 psi H₂, 60 °CDichloroethaneChiral Saturated Carboxylic Acid nsf.gov

Cycloaddition and Rearrangement Reactions Involving Indene Carboxylic Acids

Diels-Alder Reactions and Derivatives

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. iitk.ac.in While 1H-indenes are not typically reactive as dienes themselves, certain indene carboxylic acids can participate in Diels-Alder reactions via a reactive tautomer. Specifically, 1H-indene-3-carboxylic acid has been shown to react with various ethylenic dienophiles when heated. acs.org The reaction proceeds through an intermediate 2H-indene (an isoindene), which is formed by a prototropic shift. This isoindene is a highly reactive 1,3-diene that is trapped in situ by the dienophile. acs.org

This process yields 1,2,3,4-tetrahydro-1,4-methanonaphthalene derivatives. acs.org The reactivity of the dienophile is a key factor; more reactive dienophiles provide the corresponding Diels-Alder adducts efficiently. acs.org For example, 1H-indene-3-carboxylic acid reacts with N-phenylmaleimide, maleic anhydride, and diethyl acetylenedicarboxylate. acs.org The methyl ester of the acid, 1H-indene-3-carboxylate, is noted to be less reactive than the parent acid. acs.org Other studies have utilized tandem reactions involving indene, where it participates in cycloadditions with arynes, proceeding through a Diels-Alder reaction followed by a [2+2] cycloaddition. researchgate.net In other examples, indene can react with anilines and aromatic aldehydes in the presence of a eutectic mixture to form indeno[2,1-c]quinolines, a process proposed to involve a [4+2] cycloaddition of an in-situ generated Schiff base with indene. mdpi.com

Table 2: Examples of Diels-Alder Reactions with Indene Derivatives

Diene PrecursorDienophileProduct ClassReference
1H-Indene-3-carboxylic acidN-Phenylmaleimide1,2,3,4-Tetrahydro-1,4-methanonaphthalene derivative acs.org
1H-Indene-3-carboxylic acidMaleic Anhydride1,2,3,4-Tetrahydro-1,4-methanonaphthalene derivative acs.org
IndeneArynesDihydrobenzocyclobutaphenanthrene researchgate.net
IndeneSchiff Base (from aniline (B41778) + aldehyde)Indeno[2,1-c]quinoline mdpi.com

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a conjugated π-electron system. A notable example related to the synthesis of indene carboxylic acids is the Wolff rearrangement. acs.org This reaction involves the conversion of an α-diazoketone into a ketene (B1206846). The thermal decomposition of 1-diazonaphthalen-2(1H)-one generates a ketene intermediate via a Wolff rearrangement. acs.org This ketene, benzofulven-8-one, can be trapped by nucleophiles like water to form 1H-indene-3-carboxylic acid. acs.org This cascade reaction demonstrates the formation of the indene carboxylic acid skeleton through a sigmatropic rearrangement pathway. acs.orgnih.gov

While specific studies on sigmatropic rearrangements of this compound are not prevalent, research on related indene systems highlights their capacity for such transformations. For instance, isomerizations between 1,2-disubstituted 3-aminoindenes have been observed to occur at room temperature, indicating a facile rearrangement of the indene framework accelerated by the amino group at the 3-position. acs.org Acid-catalyzed cyclialkylation of certain arylpentanols can also lead to unexpected framework transpositions, resulting in rearranged 2,3-dihydro-1H-indene derivatives. researchgate.net These examples underscore the potential for the indene skeleton to undergo various rearrangements under specific conditions.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates

The mechanisms of the transformations involving this compound and its analogs are dictated by key reactive intermediates.

Isoindene Tautomers in Diels-Alder Reactions: As previously mentioned, the Diels-Alder reactivity of 1H-indene-3-carboxylic acid is explained by the in-situ formation of its tautomer, a 2H-indene or isoindene. acs.org This highly fugitive ortho-quinodimethane-type intermediate possesses the necessary 1,3-diene system for the cycloaddition to proceed. The equilibrium between the 1H- and 2H-indene forms is crucial for the reaction to occur.

Carbene and Ketene Intermediates: The formation of indene carboxylic acids from other precursors often involves carbene and ketene intermediates. The photolytic or thermal transformation of a diazoquinone, such as in photoresist technology, expels nitrogen to produce a reactive carbene. imaging.org This carbene undergoes a Wolff rearrangement to form a ketene, which is subsequently hydrated to yield an indene carboxylic acid. acs.orgimaging.org

Cationic Intermediates: In acid-catalyzed reactions, such as the cyclodehydration of aryl-substituted allylic alcohols to form indenes, cationic intermediates are central to the mechanism. bohrium.com The stability and reactivity of these carbocations, influenced by substituents on the aromatic ring and the allylic system, govern the reaction's success and selectivity. bohrium.com Similarly, acid-catalyzed framework rearrangements of indenes likely proceed through cationic species. researchgate.net

Radical Intermediates: In pyrolytic or oxidative processes, radical intermediates become important. Studies on the reaction of indene with hydroxyl radicals suggest that the indenyl radical is a dominant intermediate that contributes to the subsequent decomposition and growth of aromatic rings. researchgate.net

Kinetic Studies of Reaction Pathways

Kinetic investigations provide quantitative insight into the reaction rates and pathways of indene systems. While specific kinetic data for this compound is limited, studies on related indene compounds offer valuable information.

The Indenyl Effect: Kinetic studies on ligand exchange reactions in organometallic complexes have revealed a phenomenon known as the "indenyl effect". uidaho.edu Reactions involving an indenyl ligand are often significantly accelerated compared to their cyclopentadienyl (B1206354) counterparts. This rate enhancement is attributed to the ability of the indenyl ligand to undergo a haptotropic shift (e.g., from η⁵ to η³) during an associative reaction mechanism, which stabilizes the transition state and lowers the activation energy. uidaho.edu

Reaction Rates and Control: The rate of Knoevenagel condensation followed by cyclization to form indene derivatives has been shown to be highly dependent on reaction conditions, with different reagents and temperatures favoring either the initial condensation product or the cyclized indene. nih.gov This highlights the interplay between kinetic and thermodynamic control in the synthesis of indene systems. DFT calculations have been used to examine the mechanism and control of such cyclization steps. nih.govbeilstein-journals.org

Oxidation Kinetics: The kinetics of the reaction between indene and hydroxyl radicals have been measured in shock tube experiments. The rate coefficient was determined over a temperature range of 828–1390 K, providing crucial data for combustion models where indene is a key intermediate in the formation of polycyclic aromatic hydrocarbons (PAHs). researchgate.net

Esterification Kinetics: The kinetics of esterification, a fundamental reaction of the carboxylic acid group, have been studied for related pharmaceutical compounds in various formulations. Such reactions are often reversible and follow second-order kinetics, with rates influenced by factors like temperature and the viscosity of the reaction medium. nih.gov

Table 3: Summary of Kinetic Findings for Indene Systems

Reaction TypeSystem StudiedKey FindingSignificanceReference
Ligand Exchange(η⁵-C₉H₇)Cr(CO)₂(NO)Reactions are accelerated relative to cyclopentadienyl analogues.Demonstrates the "indenyl effect" in organometallic chemistry. uidaho.edu
Radical ReactionIndene + OH radicalRate coefficient measured (k = 1.44 x 10¹³ e^(-1497.8/T) cm³ mol⁻¹ s⁻¹).Provides fundamental data for combustion and atmospheric chemistry. researchgate.net
Cyclization2-(1-phenylvinyl)benzaldehyde + malonatesProduct distribution (indene vs. benzofulvene) depends on reagents and conditions (kinetic vs. thermodynamic control).Informs synthetic strategy for selective product formation. nih.gov
EsterificationCarboxylic acid drugs in PEGReversible, second-order kinetics; rate depends on substrate structure and medium viscosity.Relevant for predicting the stability and shelf-life of formulations containing indene carboxylic acids. nih.gov

Chemo-, Regio-, and Stereoselectivity in this compound Reactions

The selective transformation of this compound and its derivatives is a key area of research, aiming to synthesize structurally complex molecules with high precision. The presence of multiple reactive sites—the C1-C2 double bond, the aromatic ring, and the carboxylic acid group—necessitates careful control over reaction conditions to achieve the desired selectivity.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. In the context of this compound, a primary challenge is the selective transformation of either the double bond or the carboxylic acid group.

For instance, in reduction reactions, the choice of reducing agent is critical. Catalytic hydrogenation using noble metal catalysts like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) will typically reduce the C1-C2 double bond to yield 2,3-dihydro-1H-indene-4-carboxylic acid, leaving the carboxylic acid group intact. ethz.ch Conversely, reagents that specifically target carboxylic acids, such as certain borane (B79455) complexes, could potentially reduce the -COOH group to an alcohol, while leaving the double bond untouched under carefully controlled conditions.

Oxidation reactions also highlight the importance of chemoselectivity. Strong oxidizing agents may lead to the cleavage of the indene ring system, while milder reagents can selectively oxidize specific positions. For example, the oxidation of a related compound, 2,3-dihydro-1H-indene-4-carbaldehyde, to the corresponding carboxylic acid demonstrates the selective transformation of one functional group.

Regioselectivity:

In reactions involving the double bond, such as hydrohalogenation, the regioselectivity is governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms.

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. This is particularly important when creating chiral centers in the molecule. The asymmetric hydrogenation of α,β-unsaturated carboxylic acids, including indene-derived ones, is a well-studied area. For example, the cobalt-catalyzed asymmetric hydrogenation of an indene-derived carboxylic acid has been shown to proceed with high enantioselectivity. nsf.gov

In the diastereoselective hydrogenation of related systems, the existing stereochemistry of the molecule influences the direction of attack of the reagent, leading to the preferential formation of one diastereomer. ethz.ch For instance, the hydrogenation of proline-modified pyrazine (B50134) carboxylic acid over noble metal catalysts showed diastereomeric excesses (de) of up to 83%. ethz.ch

Detailed Research Findings:

Several studies have explored the selective reactions of indene derivatives, providing valuable insights into the reactivity of this compound.

Asymmetric Hydrogenation: A study on the cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids demonstrated that an indene-derived acid could be hydrogenated with complete conversion and 96% enantiomeric excess (ee). nsf.gov This highlights the potential for creating chiral indane derivatives from this compound with high stereocontrol.

SubstrateCatalyst Loading (mol%)H2 Pressure (psi)Conversion (%)Enantiomeric Excess (ee, %)
Indene-derived acid (3k)250010096

Diastereoselective Hydrogenation: Research on the diastereoselective hydrogenation of a proline-modified pyrazine carboxylic acid intermediate revealed that noble metal catalysts such as Pd/C, Rh/C, and Ru/C were highly active and selective. The highest diastereomeric excess achieved was 83%. ethz.ch This type of diastereoselective control is crucial in the synthesis of complex molecules with multiple stereocenters.

CatalystDiastereomeric Excess (de, %)
Pd/Cup to 83
Rh/Cup to 83
Ru/Cup to 83

The selective functionalization of this compound remains an active area of research, with the development of new catalysts and reaction methodologies continuously expanding the synthetic toolbox for this versatile molecule.

Spectroscopic and Advanced Structural Elucidation of 1h Indene 4 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail regarding the carbon-hydrogen framework. researchgate.net For indene (B144670) derivatives, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton and carbon signals. researchgate.netipb.pt

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide the fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of an indene scaffold is characterized by distinct regions for aromatic, olefinic, and aliphatic protons. For 1H-Indene-4-carboxylic acid, the aromatic protons on the fused benzene (B151609) ring typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The olefinic protons on the five-membered ring will have characteristic chemical shifts, and the aliphatic CH₂ protons at the C1 position will resonate further upfield. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift (δ 10.0-13.0 ppm). In analogs like 5,6-dimethoxy-1H-indene-2-carboxamides, aromatic protons appear around δ 6.9-7.5 ppm, while the methylene (B1212753) protons (Ha and Hb) are found near δ 3.6-3.7 ppm. tandfonline.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing at δ 165.0-185.0 ppm. mdpi.com Aromatic and olefinic carbons resonate in the δ 110.0-150.0 ppm range, while the aliphatic sp³-hybridized carbon is found in the upfield region, typically around δ 30.0-40.0 ppm. tandfonline.com For instance, in 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, the carboxylic carbon (CO₂H) resonates at δ 160.5 ppm, while the aromatic CH carbons are observed between δ 122.1 and 132.6 ppm. mdpi.com

A summary of anticipated chemical shifts for the parent compound is presented below.

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxyl (-COOH)10.0 - 13.0 (broad s)165.0 - 175.0
C1 (-CH₂)~3.5 (s)~38.0
C2 (=CH)~6.5-7.0 (d)~125.0-135.0
C3 (=CH)~7.0-7.5 (d)~130.0-140.0
C5 (Ar-H)~7.2-7.8 (d)~120.0-130.0
C6 (Ar-H)~7.2-7.8 (t)~120.0-130.0
C7 (Ar-H)~7.2-7.8 (d)~120.0-130.0
C3a (Ar-C)-~140.0-150.0
C4 (Ar-C)-~130.0-140.0
C7a (Ar-C)-~140.0-150.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. numberanalytics.com For an indene derivative, COSY spectra would reveal correlations between adjacent protons in the aromatic ring and between the olefinic protons on the cyclopentene (B43876) moiety. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, providing unambiguous one-bond (¹H-¹³C) correlations. numberanalytics.com It is essential for assigning the carbon signals based on the already assigned proton signals. mdpi.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. numberanalytics.com This is arguably the most powerful tool for piecing together the molecular skeleton. For this compound, key HMBC correlations would be observed from the C1 protons to the aromatic carbons (C7a, C2) and the carboxylic carbon, and from the aromatic protons to neighboring carbons, confirming the fusion of the rings and the position of the carboxyl group. researchgate.netacgpubs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and the three-dimensional structure of complex analogs. acgpubs.org

The table below summarizes the key expected 2D NMR correlations for confirming the structure of this compound.

Experiment Correlating Protons Correlating Carbons Information Gained
COSY H5 ↔ H6, H6 ↔ H7, H2 ↔ H3-Connectivity of aromatic and olefinic protons.
HSQC H1, H2, H3, H5, H6, H7C1, C2, C3, C5, C6, C7Direct C-H attachments.
HMBC H1C2, C7a, C4, -COOHPlacement of C1 next to the aromatic ring and C2.
H5C4, C6, C7, C3aConfirmation of aromatic ring structure.
H7C5, C6, C7aConfirmation of aromatic ring structure.

Advanced NMR for Complex Indene Scaffolds

For more complex indene-based structures, such as natural products or polymers, standard NMR techniques may not suffice to resolve all signals or elucidate complex stereochemistry. researchgate.net In these cases, advanced NMR methods are employed. bruker.com Techniques like 1D selective INEPT can establish long-range C-H correlations from a specific, selectively irradiated proton. ipb.pt For stereochemical analysis, quantitative NOESY or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide precise inter-proton distance information. Non-uniform sampling (NUS) is another advanced approach that allows for the acquisition of high-resolution multidimensional spectra in significantly less time, which is critical for unstable compounds or when instrument time is limited. bruker.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental formula of a compound. acgpubs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). mdpi.com This precision allows for the determination of the exact elemental formula, distinguishing between compounds that have the same nominal mass. For this compound, HRMS is essential for confirming its molecular formula as C₁₀H₈O₂.

Compound Molecular Formula Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺ Reference
This compound C₁₀H₈O₂161.0597-Theoretical
1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acidC₁₃H₆N₂O₃239.0451239.0455 mdpi.com
5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-methoxy-phenyl)-amideC₁₉H₁₉NO₄326.1314326.1314 tandfonline.com

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. The resulting fragmentation pattern serves as a molecular fingerprint that can aid in structural elucidation. aip.org

For aromatic carboxylic acids like this compound, several key fragmentation pathways are expected under techniques like Electron Ionization (EI-MS):

Molecular Ion Peak ([M]⁺•): The peak corresponding to the intact molecule, which confirms the molecular weight.

Loss of a Hydroxyl Radical ([M-OH]⁺): Cleavage of the C-OH bond results in a prominent peak at m/z corresponding to the molecular weight minus 17. libretexts.org

Loss of a Carboxyl Group ([M-COOH]⁺): Cleavage of the bond between the aromatic ring and the carboxyl group leads to a peak at m/z corresponding to the molecular weight minus 45. libretexts.org

Decarboxylation ([M-CO₂]⁺•): Loss of a neutral carbon dioxide molecule (44 Da) is a very common fragmentation for carboxylic acids. savemyexams.com

The analysis of these fragments helps to confirm the presence of the carboxylic acid group and the stable indene core.

Fragment Proposed Loss Expected m/z Significance
[C₁₀H₈O₂]⁺•-160Molecular Ion
[C₁₀H₇O]⁺•OH143Confirms carboxylic acid
[C₉H₇]⁺•COOH115Confirms carboxylic acid substituent
[C₉H₈]⁺•CO₂116Confirms carboxylic acid (Decarboxylation)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique fundamental for determining the molecular weight and elemental composition of polar molecules like this compound. Due to the acidic nature of the carboxylic acid group, analysis is commonly performed in negative ion mode. nih.govresearchgate.net In this mode, the molecule readily loses a proton to form a deprotonated molecular ion, [M-H]⁻. This process is highly efficient for carboxylic acids and typically results in a prominent peak corresponding to the molecular weight of the conjugate base. nih.govnih.gov

Alternatively, analysis in the positive ion mode can yield protonated molecules, [M+H]⁺, or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govuni.luacs.org The formation of these ions allows for unequivocal confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide the exact mass of the ions, which allows for the determination of the elemental formula with high confidence. acs.orgmdpi.comresearchgate.net For instance, HRMS analysis of indene derivatives confirms their composition by matching the measured mass to the calculated mass to within a few parts per million (ppm). acs.org

For a related compound, 2,3-dihydro-1H-indene-4-carboxylic acid, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts. uni.lu These values can be used in ion mobility-mass spectrometry studies for further structural characterization.

Table 1: Predicted ESI-MS Ions and Collision Cross Section (CCS) Data for 2,3-dihydro-1H-indene-4-carboxylic acid

Adduct FormCalculated m/zPredicted CCS (Ų)Ionization Mode
[M-H]⁻161.06080135.8Negative
[M+H]⁺163.07536132.5Positive
[M+Na]⁺185.05730140.3Positive
[M+K]⁺201.03124137.7Positive
[M+NH₄]⁺180.10190155.4Positive
Data sourced from predicted values for the closely related saturated analog, 2,3-dihydro-1H-indene-4-carboxylic acid. uni.lu

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its carboxylic acid moiety and its indene core.

The carboxylic acid group gives rise to several distinct and easily identifiable bands:

O-H Stretching: A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹. libretexts.orgpressbooks.pub This broadening is a result of intermolecular hydrogen bonding, which often leads to the formation of stable dimers in the solid state or in concentrated solutions.

C=O Stretching: An intense, sharp band corresponding to the carbonyl stretch is anticipated between 1690 cm⁻¹ and 1760 cm⁻¹. libretexts.org Its exact position can be influenced by conjugation with the indene ring system and hydrogen bonding.

C-O Stretching and O-H Bending: A medium intensity C-O stretching vibration is typically observed in the 1210–1320 cm⁻¹ range, while O-H in-plane bending appears around 1395-1440 cm⁻¹. libretexts.org

The indene ring system also contributes characteristic bands:

Aromatic C-H Stretching: These absorptions appear just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically result in multiple bands of variable intensity in the 1430–1625 cm⁻¹ region. scialert.netwpmucdn.com

C-H Out-of-Plane Bending: These bands appear in the fingerprint region (below 1000 cm⁻¹) and are diagnostic of the substitution pattern on the aromatic ring.

Experimental and theoretical IR spectra of solid indene have been thoroughly studied, providing a strong basis for assigning the vibrations of the core structure. researchgate.netoup.com

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Strong, very broad
Carboxylic AcidC=O stretch1690 - 1760Strong, sharp
Aromatic RingC=C stretch1430 - 1625Medium to weak
Carboxylic AcidO-H bend1395 - 1440Medium
Carboxylic AcidC-O stretch1210 - 1320Medium
Data compiled from general values for carboxylic acids and indene derivatives. libretexts.orgpressbooks.pubscialert.netresearchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the C=C stretching vibrations of the indene ring system are expected to produce strong signals in the Raman spectrum, often appearing in the 1500-1600 cm⁻¹ range. scialert.net The symmetric breathing modes of the aromatic ring are also typically Raman-active.

The C=O stretching vibration of the carboxyl group is also observable in Raman spectra, though it may be less intense than in the corresponding IR spectrum. The use of indene as a calibration standard for Raman spectrometers highlights that its spectrum is well-defined and rich in sharp bands, which would form the basis of the spectrum for its carboxylic acid derivative. cdnsciencepub.com

Infrared (IR) Spectroscopy

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

The electronic or Ultraviolet-Visible (UV-Vis) spectrum of a molecule provides information about its chromophores and conjugated π-electron systems. While a simple, non-conjugated carboxylic acid absorbs at wavelengths too low to be of practical use (~210 nm), the carboxylic acid group in this compound is attached to a conjugated indene system, which acts as a strong chromophore. libretexts.orgresearchgate.net

The UV-Vis spectrum is therefore dominated by the π→π* electronic transitions of the indene moiety. Studies on indene and its derivatives show characteristic absorption patterns. rsc.org Typically, the indene chromophore displays a region of fine-structured, lower-intensity absorption at longer wavelengths (around 275-295 nm) and a much more intense, broad absorption band at a shorter wavelength (near 240-250 nm). rsc.org The substitution of the carboxyl group onto the aromatic ring is expected to cause a bathochromic (red) shift and potentially alter the intensities of these bands compared to unsubstituted indene.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. anton-paar.com For this compound, a single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Unit Cell Dimensions: The precise size and shape of the repeating unit in the crystal lattice. anton-paar.com

Bond Lengths and Angles: This would confirm the geometry of the indene ring system and the carboxylic acid group. For example, it would show distinct C=O double bond (shorter) and C-O single bond (longer) lengths, confirming the presence of the COOH group. cdnsciencepub.com

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal. It is highly probable that this compound molecules would form hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-head fashion.

Planarity: The degree of planarity of the bicyclic indene core would be precisely determined.

While a specific crystal structure for this compound is not available in the provided search results, the technique has been successfully applied to numerous complex indene and indane derivatives to establish their structures unambiguously. acs.orgnih.govnih.gov

Table 3: Hypothetical Key Structural Parameters from X-ray Crystallography

ParameterExpected Value/ObservationSignificance
C=O Bond Length~1.21 ÅConfirms double bond character
C-O Bond Length~1.31 ÅConfirms single bond character of C-OH
O-H···O Hydrogen BondPresentIndicates intermolecular dimerization
Dihedral AnglesSmall within the ring systemConfirms near-planarity of the indene core
Values are typical for carboxylic acid dimers and are used for illustrative purposes. cdnsciencepub.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a technique used to study chiral molecules. This compound itself is an achiral molecule as it possesses a plane of symmetry and therefore does not produce an ECD signal.

However, this technique is indispensable for determining the absolute configuration of its chiral analogs. colab.ws For example, if the five-membered ring of the indene system is hydrogenated to create stereocenters, the resulting indane derivatives would be chiral. In such cases, the absolute configuration (R or S) of each stereocenter can be determined by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum generated through quantum-chemical calculations. acs.orgnih.govresearchgate.net A match between the experimental and calculated spectra for a specific enantiomer allows for its unambiguous structural assignment.

Computational and Theoretical Investigations on 1h Indene 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 1H-Indene-4-carboxylic acid. These methods, grounded in the principles of quantum mechanics, offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scribd.com By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it a popular choice for studying complex organic molecules. numberanalytics.com For derivatives of indene (B144670), DFT calculations, often using the B3LYP functional with various basis sets, have been employed to determine optimized geometries, frontier molecular orbitals (HOMO and LUMO), and other electronic parameters. acs.orgresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites for electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, indicating sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical stability and reactivity. acs.org A smaller energy gap generally implies higher reactivity.

While specific DFT data for this compound is not available in the provided literature, studies on related indene derivatives provide valuable insights. For instance, in a study of indene amino acid derivatives, the HOMO and LUMO energy levels were calculated to understand their binding capabilities. acs.org Similarly, DFT calculations on 2,3-dihydro-1H-indene and its dione (B5365651) derivative have shown that the frontier orbital energy gap can predict the relative reactivity of these molecules. researchgate.net For nonfullerene derivatives based on an indene core, the HOMO-LUMO gap was found to be a critical parameter in evaluating their potential for use in optical technologies. acs.org

HOMO-LUMO Energies and Energy Gaps for Related Indene Derivatives (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
O-IDTBR1 (an indene-based nonfullerene)-5.615-3.2302.385 acs.org
NFBC2 (a derivative of O-IDTBR1)-5.110-3.3071.803 acs.org
NFBC6 (a derivative of O-IDTBR1)-5.162-3.6581.504 acs.org

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive sites of a molecule. dtic.mil The MEP map provides a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

In the context of this compound, the MEP would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making this site a likely target for electrophilic attack or hydrogen bonding interactions. researchgate.netnih.gov Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential. The aromatic ring of the indene structure would also display regions of varying potential, which can be used to predict the regioselectivity of electrophilic substitution reactions. nih.gov

Studies on related molecules support these expectations. For example, MEP analysis of indene amino acid derivatives was used to corroborate their binding mode in biological systems. acs.org Similarly, for 1H-indene-1,3(2H)-dione, the MEP surface illustrates how reactivity changes in comparison to its parent compound, 2,3-dihydro-1H-indene. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and temporal evolution of this compound, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.com For this compound, the primary source of conformational flexibility would be the rotation of the carboxylic acid group relative to the plane of the indene ring.

By calculating the energy of the molecule for different rotational angles, an energy landscape can be constructed. This landscape reveals the most stable conformations (energy minima) and the energy barriers between them (transition states). organicchemistrytutor.com While no specific conformational analysis of this compound is available, studies on other molecules with rotatable groups, such as proline-containing peptides, demonstrate the use of spectroscopic techniques and theoretical calculations to determine preferred conformations and the presence of intramolecular hydrogen bonds. mdpi.com The most stable conformer of this compound would likely be influenced by steric interactions and potential intramolecular hydrogen bonding.

Molecular Dynamics Simulations to Predict Molecular Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can predict how a molecule will behave in a given environment, such as in a solvent or when interacting with other molecules. nih.govresearchgate.net

For this compound, MD simulations could be used to:

Study its behavior in aqueous solution: This would provide information on its solvation and how water molecules are arranged around the carboxylic acid group and the hydrophobic indene core.

Investigate its interaction with biological macromolecules: Similar to studies on NSAIDs with carboxylic acid groups, MD simulations could predict the binding affinity and mode of interaction of this compound with proteins. nih.gov

Predict material properties: MD simulations of multiple this compound molecules could provide insights into its bulk properties, such as its tendency to form aggregates or its behavior in the solid state.

While direct MD simulation data for this compound is not present in the searched literature, studies on related indene derivatives, such as 1H-indene-1,3-dione, have utilized MD simulations to understand their interactions and stability in various systems. researchgate.net These studies highlight the potential of MD simulations to provide a dynamic and predictive understanding of the behavior of this compound.

Prediction of Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out potential reaction pathways and identifying the associated transition states and energy barriers. acs.orgacs.org These investigations provide a molecular-level understanding of reaction mechanisms that can be difficult to probe experimentally.

One area of theoretical investigation is the thermal decomposition (pyrolysis) of carboxylic acids. Studies on related cyclic compounds, such as naphthenic acids, predict competing reaction pathways like decarboxylation and dehydration. acs.org For instance, quantum mechanical modeling of octahydro-1H-indene-4-carboxylic acid, a saturated analogue, can provide insights into the likely behavior of the parent compound under thermal stress. acs.org The calculations typically involve locating the transition state geometries for each potential reaction and determining the activation energy, which indicates the kinetic feasibility of the pathway. acs.org

Common predicted pathways for such compounds include:

Decarboxylation: The elimination of carbon dioxide from the carboxyl group. This is a fundamental reaction for carboxylic acids. acs.org

Dehydration: The removal of a water molecule, which can lead to the formation of cyclic ketones or other unsaturated products. acs.org

Cycloisomerization: For unsaturated precursors to this compound, transition metal-catalyzed cycloisomerization represents a theoretically predictable pathway to form the indene ring system. uniovi.es Computational studies can elucidate the mechanism, involving steps like alkyne coordination, insertion into a metal-oxygen bond, and reductive elimination. uniovi.es

The relative favorability of these pathways is highly dependent on factors like temperature, which can be modeled computationally. acs.org

Table 1: Predicted Kinetic Parameters for Thermal Decomposition Pathways of a Related Indene Carboxylic Acid Derivative Data inferred from computational studies on related naphthenic acids. acs.org

Reaction Pathway Computational Method Predicted Activation Energy (kcal/mol) Key Feature
Decarboxylation B3LYP/6-311++G(2df,p) High Involves the direct loss of CO₂.
Dehydration (Concerted) B3LYP/6-311++G(2df,p) High Proceeds through a four-membered cyclic transition state. acs.org
Dehydration (Stepwise) B3LYP/6-311++G(2df,p) Lower than concerted Involves intermediate steps.

Theoretical Insights into Spectroscopic Properties

Theoretical calculations are crucial for the prediction and interpretation of the spectroscopic signatures of this compound. By simulating spectra, researchers can confirm experimental findings and assign specific spectral features to corresponding molecular vibrations or electronic transitions. scialert.netscialert.net

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is distinguished by two main features: the O-H and the C=O stretching vibrations. pressbooks.publibretexts.org Theoretical calculations using DFT methods can predict the wavenumbers for these vibrations. For carboxylic acids, which typically exist as hydrogen-bonded dimers in the solid state, the O-H stretch appears as a very broad band, while the C=O stretch is found at a lower frequency compared to the monomeric form. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a significant application of computational chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the isotropic magnetic shielding constants, which are then converted into chemical shifts. researchgate.netresearchgate.net These calculations help in the precise assignment of signals in complex experimental spectra. For this compound, theoretical methods would predict the characteristic downfield shift of the acidic proton (~10-12 ppm) and the distinct signals for the aromatic and aliphatic protons on the indene ring. libretexts.org Similarly, the chemical shifts for the carboxyl carbon and the carbons of the fused ring system can be accurately computed. pressbooks.pub

Table 2: Predicted Spectroscopic Data for this compound Based on characteristic values for functional groups and computational studies of related structures. pressbooks.publibretexts.org

Spectroscopy Feature Predicted Range/Value Notes
IR O-H stretch (dimer) 2500–3300 cm⁻¹ (very broad) Characteristic broad absorption due to hydrogen bonding. pressbooks.publibretexts.org
C=O stretch (dimer) 1710 cm⁻¹ Conjugation with the aromatic ring may slightly lower this frequency. pressbooks.pub
¹H NMR -COOH proton 10–12 δ (singlet, broad) Highly deshielded proton, signal disappears upon D₂O exchange. libretexts.org
Aromatic protons 7.0–8.0 δ Chemical shifts depend on the specific position on the benzene (B151609) ring.
Aliphatic protons (-CH₂-) 2.5–3.5 δ Protons on the five-membered ring.
¹³C NMR Carboxyl carbon (-COOH) 165–185 δ Saturated aliphatic acids are typically at the downfield end of this range. pressbooks.pub
Aromatic carbons 120–150 δ Includes both substituted and unsubstituted carbons.
Aliphatic carbons (-CH₂-) 20–40 δ Carbons of the five-membered ring.

Structure-Activity Relationship (SAR) Studies (Theoretical Aspects)

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. nih.govyoutube.com Computational or theoretical SAR provides a predictive framework to guide the design of more potent and selective molecules, minimizing the need for extensive synthesis and screening. nih.gov

For derivatives of this compound, theoretical SAR studies would explore how modifications to the core structure influence a specific biological effect, such as enzyme inhibition. acs.org Key computational techniques in this field include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor. Docking simulations can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site. jddtonline.info For example, docking studies on indene derivatives have shown that the carboxylic acid moiety can form crucial hydrogen bonds with amino acid residues like Serine and Cysteine in a receptor's binding pocket. jddtonline.info

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to create a mathematical relationship between the chemical properties of a series of compounds and their activities. nih.gov

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) go further by considering the 3D properties of molecules. acs.orgjddtonline.info In a CoMFA study, a series of aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. These field values are then correlated with biological activity to generate a predictive model. Such models can produce contour maps that visualize regions where, for instance, bulky or electron-withdrawing groups would be expected to increase or decrease activity. acs.org

SAR studies on various indene derivatives have revealed important structural insights. For example, research on indene amino acid derivatives showed that the presence of electron-withdrawing groups at specific positions could enhance ligand-receptor interactions. acs.org Similarly, studies on indene N-oxide derivatives indicated that hydrophobic substituents in certain regions are favorable for increased activity. jddtonline.info

Table 3: Principles of Theoretical SAR and Application to Indene Derivatives

SAR Principle/Method Description Application to Indene Derivatives
Molecular Docking Simulates the binding of a ligand to a receptor's active site to predict binding mode and affinity. jddtonline.info Predicts how the indene scaffold and its functional groups (e.g., carboxylic acid) interact with target proteins. jddtonline.infotandfonline.com
3D-QSAR (e.g., CoMFA) Correlates the 3D steric and electrostatic properties of molecules with their biological activity to create a predictive model. acs.org Identifies regions on the indene ring where specific substituent types (e.g., bulky, electronegative) are predicted to enhance biological activity. acs.org
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for an indene-based inhibitor might include a hydrogen bond acceptor (the carboxyl oxygen), a hydrophobic aromatic ring, and other specific features.

Advanced Applications and Emerging Research Frontiers of 1h Indene 4 Carboxylic Acid

Utilization as a Key Synthetic Building Block and Intermediate

The structural framework of 1H-Indene-4-carboxylic acid makes it an important building block in organic synthesis. cymitquimica.comenamine.netchemscene.com The term "building block" refers to fundamental chemical units used to construct more complex molecules through various reactions. cymitquimica.comchemscene.com Carboxylic acids, in particular, are a major class of building blocks extensively used as precursors for numerous other compound classes, primarily due to the reliability of amide bond formation and other derivatizations. enamine.net

This compound and its close derivatives serve as crucial starting materials or intermediates in the synthesis of intricate molecular architectures. smolecule.comsmolecule.com The indane scaffold is considered a "privileged structure" in medicinal chemistry and materials science, meaning it is a framework that can provide useful ligands for more than one type of receptor or protein. The carboxylic acid group provides a reactive handle for a wide array of chemical transformations, including esterification, amidation, and reduction, enabling the construction of more elaborate molecules. cymitquimica.com

For instance, research into succinate (B1194679) dehydrogenase inhibitors, which have applications in agriculture, has utilized indene (B144670) amino acid derivatives. acs.org The synthesis of these complex inhibitors often starts from a basic indene structure, which is subsequently functionalized. In one multi-step synthesis, an indene-based amino acid ester was condensed with a pyrazole-carboxylic acid to form an amide linkage, which was later hydrolyzed to the final carboxylic acid product. acs.org This highlights how the indene-carboxylic acid framework is a key component in building larger, bioactive molecules.

Precursor CompoundSynthetic TransformationResulting Complex Molecule ClassResearch Area
2-amino-indene-2-carboxylic acid ethyl esterCondensation with a pyrazole-carboxylic acid, followed by hydrolysisIndene amino acid derivativesAgrochemicals (Fungicides) acs.org
1-Oxo-2,3-dihydro-1H-indene-4-carbothioamideOxidation, Reduction, or Nucleophilic SubstitutionSulfoxides, Alcohols, or other derivativesOrganic Synthesis
7a-Methyl-1,5-dioxo-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acidUsed as an intermediatePrecursors for potential pharmaceuticalsMedicinal Chemistry
5-methoxy-2,3-dihydro-1H-indene-4-carbaldehydeOxidation to the corresponding carboxylic acidIndenone derivatives via subsequent reactionsPharmaceutical Intermediates vulcanchem.com

This table illustrates how indene derivatives, including those with or easily converted to a carboxylic acid function, act as precursors for a variety of complex molecules.

The concept of a chemical scaffold is central to modern drug discovery and materials science, where a core molecular structure is systematically decorated with various functional groups to create a library of related compounds. The indene framework is an attractive scaffold for such libraries. molport.com this compound is particularly well-suited for this purpose, including for advanced techniques like DNA-Encoded Library (DEL) synthesis. enamine.net DEL technology allows for the creation and screening of billions of compounds by attaching unique DNA tags to chemical building blocks. timothyspringer.org

Carboxylic acids are ideal for library synthesis because they react cleanly and efficiently under mild conditions to form stable amide bonds. enamine.net A study on the discovery of inhibitors for the lymphocyte function-associated antigen 1 (LFA-1) protein-protein interaction utilized a DNA-encoded library where a key building block was 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid. timothyspringer.org This building block's enrichment during the selection process pointed to the indene-amino acid structure as a critical pharmacophore for the biological target. timothyspringer.org This demonstrates the power of the indene-carboxylic acid scaffold in generating large and diverse chemical libraries to identify novel bioactive compounds. timothyspringer.orgrsc.org

Precursors for Complex Organic Molecules

Role in Advanced Materials Chemistry and Polymer Science

The unique electronic and structural properties of the indene ring system make it a valuable component in the design of functional materials. vulcanchem.com When combined with a carboxylic acid group, the resulting molecule can be used to create polymers and optoelectronic devices with tailored properties. vulcanchem.comvulcanchem.com

Monomers are the fundamental repeating units that link together to form polymers. The indene structure itself can be used to prepare coumarone-indene resins. nih.gov By introducing functional groups like a carboxylic acid, this compound can be used as a monomer to build functional polymers. vulcanchem.com The carboxylic acid group can be converted into other functionalities or used directly to participate in polymerization reactions, such as condensation polymerization, to incorporate the rigid indene scaffold into a polymer backbone. This can impart specific thermal or mechanical properties to the resulting material.

The field of organic electronics relies on carbon-based molecules and polymers to create devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). spiedigitallibrary.org The performance of these devices is highly dependent on the molecular structure of the organic materials used. spiedigitallibrary.org The indene scaffold has been identified as a useful component in materials for optoelectronics. vulcanchem.com

Recent research has focused on non-fullerene acceptors for OSCs, where indene-based structures play a crucial role. A 2024 study reported the synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid as an intermediate for non-fullerene acceptors. researchgate.net These acceptors often feature an electron-deficient core, and the indene unit, appropriately substituted, can be tailored to achieve desired electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. spiedigitallibrary.orgresearchgate.net The carboxylic acid group can serve as an "anchor group" to improve interfacial contact with other layers in the solar cell device or be used as a synthetic handle to attach other functional parts of the molecule. researchgate.net

Indene DerivativeApplication/Material TypeFunction/Property
4-Iodo-2,3-dihydro-1H-indenePrecursor for extended π-conjugated systemsUsed in optoelectronic components via cross-coupling reactions vulcanchem.com
5-methoxy-2,3-dihydro-1H-indene-4-carbaldehydePrecursor for donor-acceptor polymersIncorporated into organic semiconductors with hole mobility of 0.12 cm²/V·s vulcanchem.com
1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acidIntermediate for non-fullerene acceptorsUsed in the development of organic solar cells (OSCs) researchgate.net

This table provides examples of how modified indene scaffolds are utilized in the development of advanced functional materials.

Monomers for Polymer Synthesis

Development of Chemical Probes for Biological Systems (Non-Clinical)

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a non-clinical research setting. The indene scaffold, functionalized with groups like carboxylic acids, serves as a basis for developing such probes. chemscene.comsmolecule.com

While direct studies on this compound as a probe are not widely reported, research on closely related compounds illustrates the potential of this scaffold. For example, coronafacic acid, which shares structural similarities, is known as a useful probe for investigating plant physiological processes related to jasmonates. oup.com Furthermore, the successful identification of potent protein-protein interaction inhibitors from an indene-amino-acid-based library demonstrates the utility of this scaffold in probe development. timothyspringer.org The carboxylic acid group is vital in these contexts, providing a point for conjugation to reporter tags (like fluorophores) or for establishing key binding interactions with the biological target. The derivatives of this compound are therefore actively studied for their potential biological activities and effects on cellular mechanisms.

Ligand Design and Interaction Studies (Theoretical)

Theoretical studies focusing on this compound and its derivatives have highlighted their potential in ligand design. The structural framework of these compounds, featuring a carboxylic acid group attached to an indene ring, allows for various molecular interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as participate in electrostatic interactions, which are crucial for binding to biological targets. smolecule.com

Computational models and interaction studies are employed to understand how these molecules interact with biological systems. smolecule.com These theoretical approaches assess binding affinity to specific enzymes or receptors and help elucidate the mechanistic pathways influenced by these interactions. smolecule.com For instance, derivatives of indene carboxylic acid have been investigated for their ability to inhibit the interaction between the host protein LEDGF/p75 and HIV-1 integrase, a key process in HIV replication. researchgate.net Theoretical designs involve modifying the core indene structure to optimize these interactions.

Interactive Data Table: Theoretical Interaction Studies of Indene Derivatives

Compound ClassTargetKey InteractionsTheoretical Application
1,5-Diaryl-1H-imidazole-4-carboxylic acidsHIV-1 Integrase-LEDGF/p75Hydrogen bonding, electrostatic interactionsAntiviral drug design
7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acidMicrobial enzymesEnhanced binding affinity due to fluorineAntimicrobial development

Tools for Mechanistic Biological Research (excluding human trials)

In the realm of mechanistic biological research, this compound and its analogues serve as valuable tools. Their derivatives are utilized to probe and understand complex biological processes at a molecular level.

Research has shown that certain indene carboxylic acid derivatives can modulate specific biological pathways. smolecule.com For example, they have been explored as lead compounds in cancer research due to their potential to interact with specific molecular targets. smolecule.com The study of how these compounds influence cellular processes and signaling pathways provides insights into disease mechanisms.

One area of investigation involves the use of indene derivatives in studying steroid metabolism in microorganisms. Specifically, 7a-Methyl-1,5-dioxo-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid is a known intermediate in the microbial degradation pathways of steroids. By studying such intermediates, researchers can unravel the enzymatic reactions and metabolic routes involved.

Furthermore, the synthesis of novel indane carboxylic acid derivatives has been instrumental in mechanistic studies of chemical reactions like the Hooker oxidation. researchgate.net Understanding the formation of key intermediates, such as indane carboxylic acid derivatives, provides clarity on the reaction mechanism. researchgate.net

Applications in Industrial Chemical Processes (Excluding Medicinal Products)

Specialty Chemical Manufacturing

This compound and its derivatives are important intermediates in the manufacturing of various specialty chemicals. cymitquimica.com Their versatile structure allows them to be used as building blocks in organic synthesis to create more complex molecules. cymitquimica.com

The reactivity of the carboxylic acid and the indene core enables a range of chemical transformations. cymitquimica.com For instance, the methyl ester of 2,3-dihydro-1H-indene-4-carboxylic acid is used as an intermediate in the synthesis of various products. lookchem.com The compound 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide, a derivative, serves as a building block for creating more complex molecules through reactions like oxidation, reduction, and substitution. These applications are crucial in producing fine chemicals for various industries.

Additives and Modifiers

Derivatives of indene carboxylic acids have found applications as additives and modifiers in different industrial products. For example, some derivatives are utilized in the fragrance and flavor industry due to their aromatic properties. lookchem.comgoogle.com

They can also be incorporated into polymers and other materials to modify their properties. While direct applications of this compound as an additive are not extensively documented, its derivatives, such as esters, are mentioned in the context of creating fragrances and flavors. google.com The broader class of indene derivatives is used in producing various industrial chemicals and materials.

Electrochemical and Photochemical Applications

The electrochemical and photochemical behavior of carboxylic acids, including indene derivatives, is an active area of research with potential applications.

Electrochemical Applications: Electrochemical reactions can be used to transform carboxylic acids. ieabioenergy.com For example, electrochemical oxidation can lead to deoxygenation, which can increase the stability and energy content of bio-oils. ieabioenergy.com While specific studies on the electrochemical applications of this compound are not prevalent, the general principles of electrochemical transformations of carboxylic acids are applicable. ieabioenergy.com These reactions can be tuned by adjusting the applied potential to yield different products. ieabioenergy.com

Photochemical Applications: Photochemical reactions provide a pathway for the transformation of carboxylic acids. Recent research has demonstrated that visible-light-promoted Wolff rearrangements can be used to synthesize indene carboxylates. vulcanchem.com This method involves the irradiation of diazonaphthalenones to generate ketene (B1206846) intermediates, which are then trapped by alcohols to form esters. vulcanchem.com

Furthermore, photochemical decarboxylation of carboxylic acids can generate alkyl radicals, which can then be used in various synthetic reactions. researchgate.netacs.org This method is considered a mild and less toxic approach for creating new chemical bonds. researchgate.net A phosphorus-based strategy has been developed for the single-flask transformation of carboxylic acids into acyl phosphonates, which can then undergo synthetically useful reactions under visible light or near-ultraviolet irradiation. chemrxiv.org The application of these photochemical methods to this compound could open up new avenues for the synthesis of complex indene-based structures. For instance, a tetrahydroisoquinoline derivative was successfully converted into an indene core with high yield using a photochemical strategy. chemrxiv.org

Challenges and Future Directions in 1h Indene 4 Carboxylic Acid Research

Addressing Synthetic Hurdles and Improving Efficiency

The synthesis of 1H-indene-4-carboxylic acid and its analogs can be complex, often suffering from low yields and the need for harsh reaction conditions. For instance, the synthesis of certain dihydroindene derivatives can result in yields ranging from as low as 5.1% to 28.1%. Overcoming these synthetic inefficiencies is a primary challenge.

Future research will likely focus on the development of more robust and efficient synthetic protocols. This includes the exploration of novel catalytic systems, such as those employing transition metals like rhodium and iron, which have shown promise in the synthesis of other indene (B144670) derivatives. organic-chemistry.org The use of alternative starting materials and synthetic routes, such as the Perkin reaction followed by a Knoevenagel condensation, is also being investigated to circumvent side reactions and improve yields of related indene structures. mdpi.com

Table 1: Comparison of Synthetic Challenges in Related Indene Derivatives

Derivative Reported Yields Key Challenges
Dihydroindene derivatives 5.1% - 28.1% Low yields, complex routes

This table is interactive. Click on the headers to sort.

Exploring Novel Reactivities and Transformation Pathways

The reactivity of the this compound core is largely dictated by its functional groups. The carboxylic acid group can undergo typical reactions such as oxidation to ketones or aldehydes and reduction to alcohols. smolecule.com The indene ring system itself can participate in various transformations.

A key area for future exploration is the discovery and development of novel chemical reactions that can selectively functionalize the indene scaffold. This includes investigating new cycloaddition reactions, C-H activation strategies, and cross-coupling reactions to introduce diverse substituents. organic-chemistry.org For example, palladium-catalyzed intramolecular cyclization reactions are a known method for forming the indene ring. smolecule.com Understanding and expanding upon these transformation pathways will enable the synthesis of a wider array of derivatives with unique properties.

Integration into Complex Molecular Architectures for Advanced Functionalities

This compound and its derivatives serve as valuable building blocks for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The indene scaffold is a component of various biologically active compounds and functional materials. psu.edu

Future work will undoubtedly focus on integrating the this compound moiety into larger, more intricate molecular architectures. This could lead to the development of novel pharmaceuticals, as indene derivatives have shown a range of biological activities. acs.org Furthermore, their incorporation into polymers or other materials could yield advanced functionalities for applications in electronics or catalysis. psu.edu The synthesis of indene-based non-fullerene acceptors for organic solar cells is a testament to the potential of this scaffold in advanced materials. mdpi.com

Synergy between Computational and Experimental Methodologies

The interplay between computational modeling and experimental work is becoming increasingly vital in chemical research. tandfonline.com Computational tools can provide valuable insights into reaction mechanisms, predict reactivity, and guide the design of new synthetic targets.

For this compound research, a synergistic approach will be crucial. Quantum chemical studies can help elucidate the mechanisms of C-H activation and other key transformations involving the indene core. researchgate.net Molecular modeling can be employed to predict the properties of novel derivatives and their interactions with biological targets, thereby streamlining the discovery of new functional molecules. This integration of computational and experimental methods will accelerate the pace of research and lead to more rational and efficient discovery processes.

Sustainable and Environmentally Benign Synthetic Practices

The principles of green chemistry are increasingly influencing the direction of synthetic organic chemistry. Developing sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives is a critical future direction.

This involves minimizing waste, reducing energy consumption, and utilizing less hazardous reagents and solvents. The development of catalytic reactions that can proceed under mild conditions is a key aspect of this endeavor. organic-chemistry.org Furthermore, exploring the use of renewable starting materials and developing synthetic routes that adhere to the principles of atom economy will be essential for ensuring the long-term viability and environmental compatibility of this compound chemistry.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indenes

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1H-Indene-4-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H319 hazard) .
  • Ventilation : Work in a fume hood to minimize inhalation risks (H335) .
  • Storage : Store in a dry, cool place under inert gas (e.g., nitrogen) to prevent decomposition .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

  • Methodological Answer :

  • Carbodiimide-Mediated Coupling : Use EDCI or DCC with HOBt to activate the carboxylic acid for amide bond formation. For example, Boc-protected intermediates can be coupled with amines, followed by TFA deprotection .
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) achieves >95% purity. Yields typically range from 58–76% under optimized conditions .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on aromatic proton signals (δ 6.5–8.0 ppm) and carboxylic acid protons (broad ~δ 12 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> for C10H8O2 at 160.0524) .
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection (e.g., 254 nm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound amides?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, CH2Cl2) to enhance coupling efficiency.
  • Catalyst Loading : Vary EDCI/HOBt stoichiometry (1.2–2.0 equivalents) relative to the carboxylic acid .
  • Temperature Control : Reactions at 0–25°C minimize side reactions (e.g., racemization).
  • Case Study : A 76% yield was achieved using 1.5 eq EDCI in CH2Cl2 at 25°C for 12 hours .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with databases (e.g., PubChem, Reaxys) for reported shifts of analogous compounds.
  • 2D NMR : Use COSY and HSQC to assign overlapping signals in crowded aromatic regions .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish exchangeable protons (e.g., -COOH).

Q. What factors influence the stability of this compound under varying pH and solvent conditions?

  • Methodological Answer :

  • pH Studies : Monitor degradation via HPLC in buffers (pH 2–12). Acidic conditions may protonate the carboxylate, enhancing stability.
  • Solvent Compatibility : Avoid DMSO if decarboxylation is observed; prefer THF or acetonitrile for long-term storage .
  • Light Sensitivity : Store in amber vials to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indene-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1H-Indene-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.